molecular formula C9H9NO2 B1609752 2-(3-Methoxyphenoxy)acetonitrile CAS No. 50635-23-9

2-(3-Methoxyphenoxy)acetonitrile

Cat. No.: B1609752
CAS No.: 50635-23-9
M. Wt: 163.17 g/mol
InChI Key: CWHPWCXSEGCGHL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known by its systematic name, this compound. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)acetonitrile typically involves the reaction of 3-methoxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Methoxyphenol+ChloroacetonitrileK2CO3,RefluxThis compound\text{3-Methoxyphenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Methoxyphenol+ChloroacetonitrileK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-(3-methoxyphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetonitrile derivatives.

Scientific Research Applications

2-(3-Methoxyphenoxy)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylacetonitrile
  • 4-Methoxyphenoxyacetonitrile
  • 3-Methylphenoxyacetonitrile
  • 4-Ethoxy-3-methoxyphenylacetonitrile

Uniqueness

2-(3-Methoxyphenoxy)acetonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

2-(3-Methoxyphenoxy)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C9_9H9_9NO2_2
  • Key Functional Groups :
    • Methoxy group (-OCH3_3)
    • Phenoxy group (-O-Ph)
    • Acetonitrile group (-C≡N)

This structure suggests a potential for diverse interactions with biological targets, particularly due to the presence of the methoxy and phenoxy groups which can influence solubility and reactivity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific proteins involved in cancer progression.
  • Antimicrobial Activity : Some analogs have shown significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds with similar methoxy substitutions exhibited potent activity against Enterococcus faecalis .
  • Antioxidant Properties : Certain derivatives demonstrate strong antioxidative activity, potentially offering protective effects against oxidative stress-related damage .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Protein Interaction : It is believed that the compound may interact with proteins involved in cellular signaling pathways related to inflammation and cancer.
  • Oxidative Stress Modulation : The antioxidative properties suggest that it may mitigate oxidative stress by scavenging free radicals or enhancing endogenous antioxidant defenses .

Antitumor Activity

A study investigating various derivatives of methoxy-substituted acetonitriles revealed that certain compounds exhibited IC50_{50} values ranging from 1.2 to 5.3 µM against cancer cell lines, indicating potent antiproliferative effects. Notably, some derivatives showed selective activity towards specific cancer types, such as breast cancer (MCF-7 cells) .

Antimicrobial Studies

In antimicrobial studies, this compound was compared with other phenolic compounds. The results indicated that while many derivatives lacked significant antibacterial activity, some exhibited noteworthy effects against specific strains, reinforcing the need for further exploration of structure-activity relationships .

Data Table: Summary of Biological Activities

Activity Type Description IC50_{50} Values
AntitumorInhibits tumor growth via protein interaction1.2 - 5.3 µM
AntimicrobialEffective against Gram-positive bacteriaMIC = 8 µM
AntioxidantScavenges free radicals; enhances antioxidant defensesVaries by derivative

Properties

IUPAC Name

2-(3-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPWCXSEGCGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452928
Record name 2-(3-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-23-9
Record name 2-(3-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 47262065
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile
CID 47262065
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile
CID 47262065
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile
CID 47262065
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile
CID 47262065
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile
CID 47262065
2-(3-Methoxyphenoxy)acetonitrile

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